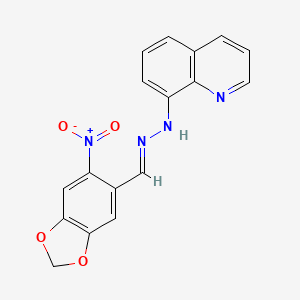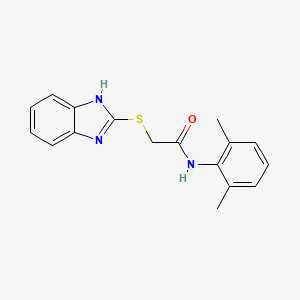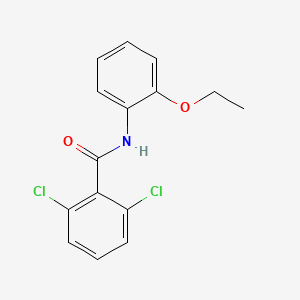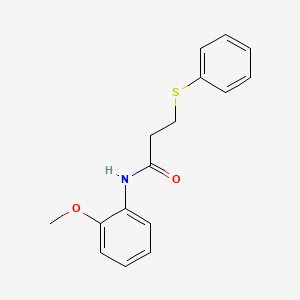![molecular formula C19H21ClN2O2 B5842735 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5842735.png)
5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide, also known as MLN8054, is a small molecule inhibitor that has been developed as a potential anticancer drug. It is a highly selective inhibitor of Aurora A kinase, a protein that is involved in cell division and is frequently overexpressed in cancer cells. MLN8054 has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mechanism of Action
5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide is a highly selective inhibitor of Aurora A kinase, a protein that is involved in cell division. Aurora A kinase is overexpressed in many types of cancer cells and is associated with poor prognosis. 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide inhibits the activity of Aurora A kinase, leading to defects in cell division and ultimately cell death.
Biochemical and physiological effects:
The inhibition of Aurora A kinase by 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide leads to several biochemical and physiological effects. 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide also inhibits angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide as a research tool is its high selectivity for Aurora A kinase. This allows researchers to specifically target this protein without affecting other kinases or cellular processes. However, a limitation of 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide is its potential toxicity at high concentrations, which can affect the viability of non-cancerous cells.
Future Directions
There are several potential future directions for the development and use of 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide. One direction is the optimization of its chemical structure to improve its potency and selectivity. Another direction is the development of combination therapies that include 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide and other chemotherapeutic agents. Finally, 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide could be used as a research tool to study the role of Aurora A kinase in other cellular processes beyond cell division, such as DNA repair and apoptosis.
Synthesis Methods
The synthesis of 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide involves several steps, starting with the reaction of 4-(1-piperidinyl)aniline with 5-chloro-2-methoxybenzoic acid to form the intermediate 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzoic acid. This intermediate is then converted to the final product 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide through a series of chemical reactions involving amide formation and reduction.
Scientific Research Applications
5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide has been extensively studied for its potential as an anticancer drug. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including breast, colon, lung, and pancreatic cancer cells. 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide has also been shown to enhance the efficacy of other chemotherapeutic agents, such as taxanes and gemcitabine.
properties
IUPAC Name |
5-chloro-2-methoxy-N-(4-piperidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-18-10-5-14(20)13-17(18)19(23)21-15-6-8-16(9-7-15)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIXZDQORLTRQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-1H-benzimidazole](/img/structure/B5842652.png)




![N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5842714.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide](/img/structure/B5842727.png)

![N'-[(2,3-dimethoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5842744.png)
![3-(1-ethyl-1H-pyrazol-4-yl)-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]acrylamide](/img/structure/B5842752.png)

![2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5842764.png)

![4-oxo-4-{[3-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid](/img/structure/B5842771.png)